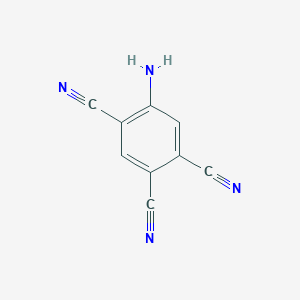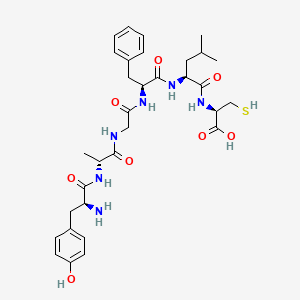
Dalce
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalce is a compound known for its role as a delta opioid receptor antagonist. It has been extensively studied for its pharmacological properties and potential therapeutic applications. The compound is particularly significant in the field of neuroscience due to its ability to interact with specific receptor sites in the brain, influencing various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dalce involves multiple steps, typically starting with the preparation of key intermediates. One common method includes the use of peptide synthesis techniques to create the core structure, followed by modifications to introduce specific functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors. The process is carefully monitored to maintain consistent quality and to comply with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dalce undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new functionalized compounds .
Applications De Recherche Scientifique
Dalce has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of delta opioid receptors.
Biology: Helps in understanding the physiological roles of opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing
Mécanisme D'action
Dalce exerts its effects by binding to delta opioid receptors, which are G protein-coupled receptors located in the brain and other tissues. This binding inhibits the receptor’s activity, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .
Comparaison Avec Des Composés Similaires
Dalce is unique compared to other delta opioid receptor antagonists due to its specific binding affinity and selectivity. Similar compounds include:
Naltrindole: Another delta opioid receptor antagonist with a different binding profile.
TIPP: A peptide-based antagonist with distinct pharmacological properties.
BNTX: Known for its high selectivity towards delta opioid receptors
This compound stands out due to its specific chemical structure and the resulting pharmacological effects, making it a valuable compound in both research and therapeutic contexts.
Propriétés
Numéro CAS |
110881-59-9 |
|---|---|
Formule moléculaire |
C32H44N6O8S |
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H44N6O8S/c1-18(2)13-24(30(43)38-26(17-47)32(45)46)37-31(44)25(15-20-7-5-4-6-8-20)36-27(40)16-34-28(41)19(3)35-29(42)23(33)14-21-9-11-22(39)12-10-21/h4-12,18-19,23-26,39,47H,13-17,33H2,1-3H3,(H,34,41)(H,35,42)(H,36,40)(H,37,44)(H,38,43)(H,45,46)/t19-,23+,24+,25+,26+/m1/s1 |
Clé InChI |
FOMQBMAJFQXBIJ-DDFGHHCKSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


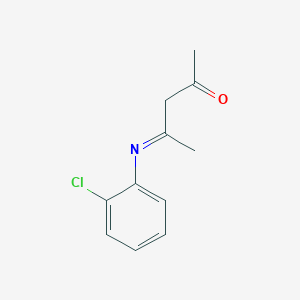
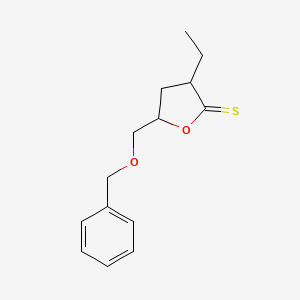

![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
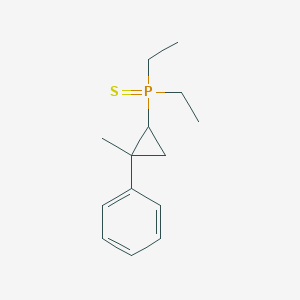
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
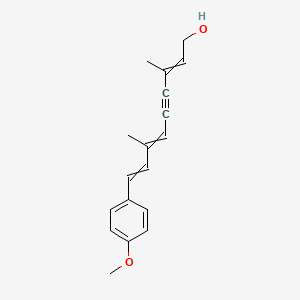
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
